molecular formula C15H22N6O B2442596 5-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole CAS No. 2380077-73-4

5-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

Cat. No. B2442596
CAS RN: 2380077-73-4
M. Wt: 302.382
InChI Key: VWQPRHOQWUSPTL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a pyrimidine ring, and an oxadiazole ring. Piperazine rings are common in pharmaceutical compounds and can modulate pharmacokinetic properties . Pyrimidine is a basic structure in DNA and RNA and is involved in many biochemical processes .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, compounds with a piperazine ring can be synthesized through a Mannich reaction .


Molecular Structure Analysis

The compound’s structure includes a piperazine ring, which is a common structural motif found in many biologically active compounds . The pyrimidine ring is a six-membered unsaturated ring made of carbon and nitrogen .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could impact the compound’s solubility and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been shown to inhibit certain enzymes, such as E. coli topoisomerase II .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. It’s important to handle all chemical compounds with appropriate safety precautions .

properties

IUPAC Name

5-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-11(2)14-18-13(22-19-14)9-20-4-6-21(7-5-20)15-12(3)8-16-10-17-15/h8,10-11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQPRHOQWUSPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=NC(=NO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine

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